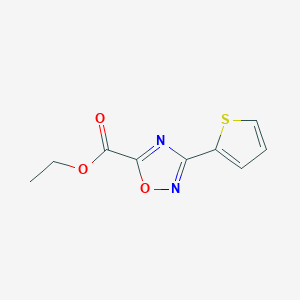

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

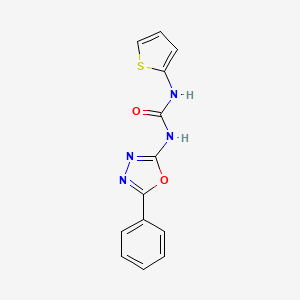

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The compound features a thiophene ring, a common structural motif in many pharmaceuticals and organic materials, linked to an oxadiazole ring, another important heterocycle known for its electron-rich nature and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as those containing the oxadiazole moiety, has been reported in the literature. For instance, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, which included the linkage of a 2-pyridyl ring with various moieties including 1,3,4-oxadiazole . The structures of these compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography . Although not the exact compound , these studies provide insight into the synthetic strategies that could be applied to the synthesis of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular geometry and electronic properties can also be investigated using theoretical methods such as density functional theory (DFT), as demonstrated in the characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Compounds containing the oxadiazole ring are known to participate in various chemical reactions. For example, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the formation of thiazoles, which could be further modified through methylation and other reactions . These findings suggest that Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate could also undergo similar transformations, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from related studies. For instance, the molecular electrostatic potential (MEP) and Mulliken population analysis can provide information on the potential sites for hydrogen bonding and reactivity . The spectroscopic characterization, including FTIR and NMR, is essential for understanding the functional groups present and their chemical environment .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Building Blocks : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a compound related to Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate, has been used as a versatile building block in medicinal chemistry. It facilitates the formation of biologically relevant molecules (Jakopin, 2018).

Antimicrobial and Biological Activities : Research has shown that certain ethyl 1,2,4-oxadiazole derivatives possess antimicrobial, antilipase, and antiurease activities. These properties are significant for developing new pharmaceutical agents (Başoğlu et al., 2013).

Antihypertensive Activity : Some derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, highlighting their potential in cardiovascular drug development (Santilli & Morris, 1979).

Synthesis of Heterocyclic Compounds : Ethyl 1,2,4-oxadiazole derivatives are instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents (Wet-osot et al., 2017).

Anti-Inflammatory Properties : N-Substituted-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in vivo, suggesting their use in treating inflammatory conditions (Rajput et al., 2020).

Pharmaceutical Research and Drug Synthesis : The compound and its derivatives are actively used in pharmaceutical research for synthesizing new drugs with potential antibacterial, antifungal, and anti-inflammatory properties (Beltrame et al., 1993).

Eigenschaften

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

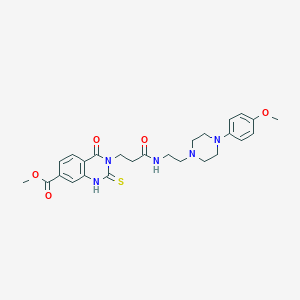

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

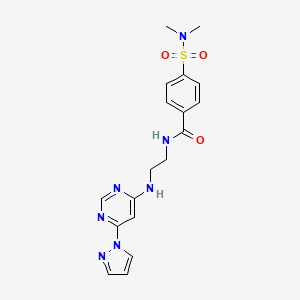

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

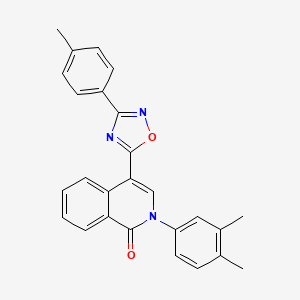

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)